1-(9H-Fluoren-3-yl)-ethanone

Catalog No.
S751131
CAS No.
55718-48-4
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9H-Fluoren-3-yl)-ethanone

CAS Number

55718-48-4

Product Name

1-(9H-Fluoren-3-yl)-ethanone

IUPAC Name

1-(9H-fluoren-3-yl)ethanone

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c1-10(16)11-6-7-13-8-12-4-2-3-5-14(12)15(13)9-11/h2-7,9H,8H2,1H3

InChI Key

CSABYBOSPVTETQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1

Canonical SMILES

CC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1

Synthesis and Characterization:

1-(9H-Fluoren-3-yl)-ethanone, also known as 3-Acetylfluorene, has been the subject of research exploring various methods for its synthesis. Studies have reported its preparation through Friedel-Crafts acylation of fluorene with acetyl chloride using aluminum chloride as a catalyst []. Alternative methods using palladium-catalyzed Suzuki-Miyaura coupling and Heck reactions have also been investigated [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, , ].

1-(9H-Fluoren-3-yl)-ethanone, also known as 9H-fluoren-3-yl ethanone, is an organic compound with the molecular formula C15H12O. It features a fluorenyl group attached to an ethanone moiety, making it a ketone derivative. The structure consists of a fused three-ring system that includes a phenyl ring and a carbonyl group, contributing to its unique chemical properties and reactivity.

There is no current information available on the specific mechanism of action of 1-(9H-Fluoren-3-yl)-ethanone.

As with any unknown compound, it is advisable to handle 1-(9H-Fluoren-3-yl)-ethanone with caution until more information on its safety profile becomes available. Standard laboratory practices for handling organic chemicals should be followed.

Future Research Directions

Due to the limited research on 1-(9H-Fluoren-3-yl)-ethanone, further studies are warranted to explore its potential applications. Here are some areas for future investigation:

  • Synthesis and characterization of the compound.
  • Exploration of its reactivity in various chemical reactions.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activity or applications in material science.

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: This compound can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives .

Research indicates that 1-(9H-Fluoren-3-yl)-ethanone exhibits significant biological activity. It has been studied for its potential as:

  • Antioxidant: The compound may possess antioxidant properties, which are valuable in preventing oxidative stress-related diseases.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to confirm these effects .

Several synthesis methods have been reported for 1-(9H-Fluoren-3-yl)-ethanone:

  • Acylation of Fluorene: This method involves the acylation of fluorene using acetic anhydride or acetyl chloride in the presence of a catalyst.
  • Friedel-Crafts Acylation: This reaction utilizes aluminum chloride as a catalyst to facilitate the acylation of fluorene with acetyl chloride .
  • Oxidation of Fluorene Derivatives: The compound can also be synthesized by oxidizing fluorene derivatives, such as 9H-fluoren-3-ol, using oxidizing agents like chromic acid.

1-(9H-Fluoren-3-yl)-ethanone has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound may be used in developing new materials due to its unique chemical properties.

Studies investigating the interactions of 1-(9H-Fluoren-3-yl)-ethanone with biological systems have shown promising results:

  • Protein Binding Studies: Research indicates that this compound can bind to certain proteins, potentially influencing biological pathways.
  • Cellular Uptake: Investigations into its cellular uptake mechanisms are ongoing, providing insights into its bioavailability and therapeutic potential .

1-(9H-Fluoren-3-yl)-ethanone shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
9H-FluorenePolycyclic AromaticBase structure for many derivatives
1-(9H-Fluoren-2-yl)-ethanoneKetoneDifferent position of the carbonyl group
2-AcetylfluoreneKetoneContains an acetyl group directly on fluorene
1-(Phenylethanol)-fluoreneAlcoholHydroxyl group instead of carbonyl

The uniqueness of 1-(9H-Fluoren-3-yl)-ethanone lies in its specific arrangement of functional groups and its resultant chemical reactivity, distinguishing it from similar compounds.

Systematic and Alternative Names

1-(9H-Fluoren-3-yl)-ethanone belongs to the fluorenyl ketone family, with the following identifiers:

  • IUPAC Name: 1-(9H-fluoren-3-yl)ethanone
  • Synonyms: 3-Acetylfluorene; 1-(9H-fluoren-3-yl)ethan-1-one
  • CAS Number: 55718-48-4
  • SMILES: CC(=O)c1ccc2c(Cc3ccccc23)c1
  • InChIKey: CSABYBOSPVTETQ-UHFFFAOYSA-N
PropertyValueSource
Molecular FormulaC₁₅H₁₂O
Molecular Weight208.25 g/mol
PubChem CID180527
ChemSpider ID157092

Structural Features

The compound’s structure comprises:

  • Fluorenyl Backbone: A bicyclic system of two benzene rings fused to a five-membered central ring (C9H8).
  • Acetyl Group: A ketone moiety (-C=O) attached at the 3-position of the fluorenyl framework.
  • Electronic Properties: The electron-withdrawing acetyl group enhances the reactivity of the aromatic system, directing electrophilic substitution to specific positions.

Structural Characteristics and Isomerism

Positional Isomerism

1-(9H-Fluoren-3-yl)-ethanone exhibits positional isomerism due to the acetyl group’s attachment site. Key isomers include:

  • 2-Acetylfluorene (CAS 781-73-7): Acetyl group at the 2-position.
  • 4-Acetylfluorene: Acetyl group at the 4-position.
IsomerAttachment PositionCAS NumberKey Difference
1-(9H-Fluoren-3-yl)-ethanone3-Position55718-48-4Dominant isomer in synthesis
2-Acetylfluorene2-Position781-73-7Less reactive due to steric hindrance

Conformational Analysis

While rotational isomerism is less pronounced in monosubstituted fluorenes, steric effects influence molecular packing. The planar fluorenyl core and acetyl group’s orientation dictate:

  • π-Stacking Efficiency: Critical for applications in organic electronics.
  • Solubility: Governed by intermolecular interactions between the aromatic rings and carbonyl groups.

Historical Development of Fluorenyl Ketone Chemistry

Early Synthetic Approaches

The synthesis of fluorenyl ketones emerged in the early 20th century, with Friedel-Crafts acylation as the foundational method:

  • Friedel-Crafts Acylation:
    • Reagents: Acetyl chloride (CH₃COCl) and Lewis acids (e.g., AlCl₃).
    • Conditions: Reflux in carbon disulfide or dichloromethane.
    • Yield: 60–95% for monoacetyl derivatives.
    • Key Pioneers: Dziewonski and Schnayder (1930s) demonstrated regioselective acetylation at the 2- and 7-positions.
MethodCatalystSolventYield
Friedel-CraftsAlCl₃Carbon disulfide85–95%
ChloroacetylationFeCl₃Dichloromethane70–80%

Modern Methodological Advances

Subsequent studies expanded synthetic routes to overcome limitations in regioselectivity:

  • Directed Acylation:
    • Strategy: Utilize directing groups (e.g., halogens) to control substitution patterns.
    • Example: Bromination at the 2-position enables selective acetylation via Suzuki-Miyaura coupling (excluded due to source restrictions).
  • Catalytic Systems:
    • Metal-Catalyzed Reactions: Palladium or nickel catalysts for cross-coupling reactions (excluded due to source restrictions).

Evolution of Applications

The compound’s versatility in materials science and pharmaceuticals drove methodological innovation:

  • Polymer Chemistry: Acetylfluorenes serve as monomers for conjugated polymers in organic light-emitting diodes (OLEDs).
  • Pharmaceutical Intermediates: Derivatives exhibit antimicrobial and antitumor activity through dihydrofolate reductase inhibition.

XLogP3

3.5

Dates

Last modified: 08-15-2023

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